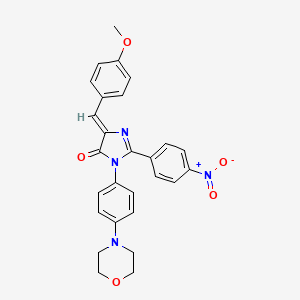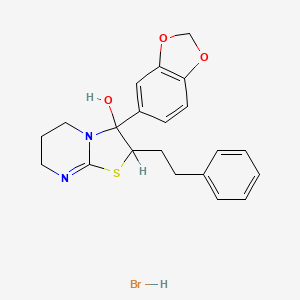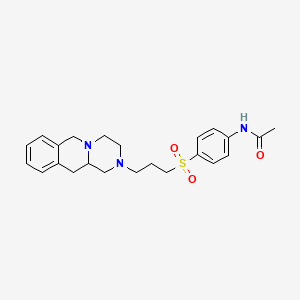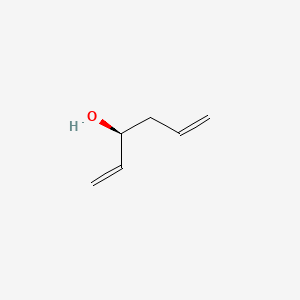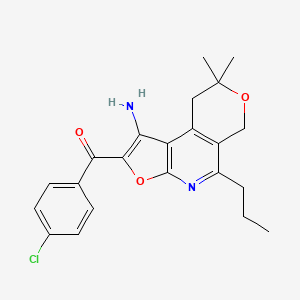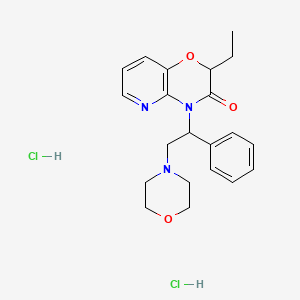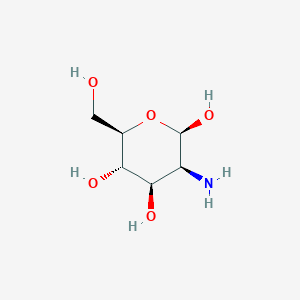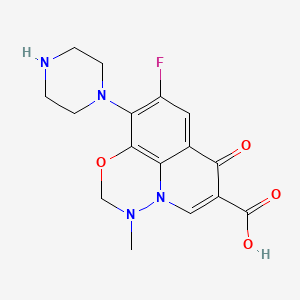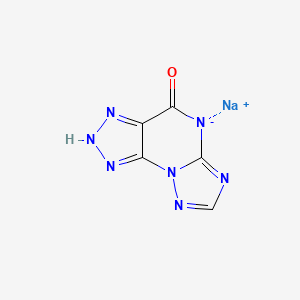
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt is a heterocyclic compound with a complex structure that includes fused triazole and pyrimidine rings
Preparation Methods
The synthesis of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions to form the fused ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Condensation: This compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo(3,4-d)pyrimidine: Studied for its potential as a CDK2 inhibitor and its antiproliferative activity.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Investigated for its cytotoxic effects and potential therapeutic applications.
These compounds share similar structural features but differ in their specific chemical properties and biological activities, highlighting the uniqueness of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt.
Properties
CAS No. |
77862-96-5 |
|---|---|
Molecular Formula |
C5H2N7NaO |
Molecular Weight |
199.11 g/mol |
IUPAC Name |
sodium;1,3,4,5,10,12-hexaza-8-azanidatricyclo[7.3.0.02,6]dodeca-2,5,9,11-tetraen-7-one |
InChI |
InChI=1S/C5H3N7O.Na/c13-4-2-3(10-11-9-2)12-5(8-4)6-1-7-12;/h1H,(H2,6,7,8,9,10,11,13);/q;+1/p-1 |
InChI Key |
RLJNZMCVNXQSAV-UHFFFAOYSA-M |
Canonical SMILES |
C1=NN2C3=NNN=C3C(=O)[N-]C2=N1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


